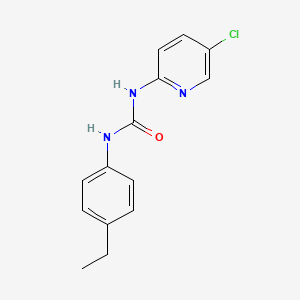![molecular formula C21H18N2O2 B5301508 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B5301508.png)
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-phenylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-phenylethyl)acetamide, also known as OBI-3424, is a small molecule drug that has shown promising results in preclinical studies for cancer treatment.
Wirkmechanismus
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-phenylethyl)acetamide is a prodrug that is activated by the enzyme NQO1, which is overexpressed in many cancer cells. Once activated, 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-phenylethyl)acetamide releases a DNA-damaging agent that induces apoptosis in cancer cells. The specificity of the drug to cancer cells over normal cells is due to the higher expression of NQO1 in cancer cells.
Biochemical and Physiological Effects:
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-phenylethyl)acetamide has been shown to induce DNA damage and apoptosis in cancer cells, leading to tumor growth inhibition. It has also been shown to have anti-angiogenic effects, which can further inhibit tumor growth. In addition, 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-phenylethyl)acetamide has been shown to have low toxicity in normal cells, indicating a favorable safety profile.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-phenylethyl)acetamide is its specificity for cancer cells, which can reduce off-target effects and increase efficacy. Another advantage is its low toxicity in normal cells, which can reduce side effects. However, one limitation of 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-phenylethyl)acetamide is its low yield in the synthesis process, which can limit its availability for large-scale experiments.
Zukünftige Richtungen
There are several potential future directions for 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-phenylethyl)acetamide research. One direction is to optimize the synthesis process to increase yield and reduce cost. Another direction is to explore the potential of 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-phenylethyl)acetamide in combination with other cancer treatments, such as chemotherapy and immunotherapy. Additionally, further preclinical studies are needed to evaluate the efficacy and safety of 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-phenylethyl)acetamide in different cancer types and at different stages of cancer progression. Finally, clinical trials are needed to evaluate the potential of 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-phenylethyl)acetamide as a cancer treatment in humans.
Synthesemethoden
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-phenylethyl)acetamide is synthesized through a multistep process involving the coupling of 2-aminobenzophenone with 2-bromoacetophenone, followed by reduction and acetylation. The final product is obtained through purification and isolation processes. The yield of the synthesis process is approximately 20%.
Wissenschaftliche Forschungsanwendungen
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-phenylethyl)acetamide has been extensively studied for its potential as a cancer treatment. In preclinical studies, it has shown efficacy against a variety of cancer cell lines, including breast, lung, and prostate cancer. 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-phenylethyl)acetamide has also shown promising results in animal models, with significant tumor growth inhibition observed in xenograft models.
Eigenschaften
IUPAC Name |
2-(2-oxobenzo[cd]indol-1-yl)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c24-19(22-13-12-15-6-2-1-3-7-15)14-23-18-11-5-9-16-8-4-10-17(20(16)18)21(23)25/h1-11H,12-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSQGUFNAIONFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Oxo-2H-benzo[cd]indol-1-yl)-N-phenethyl-acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S*,4R*)-4-(hydroxymethyl)-1-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinol](/img/structure/B5301431.png)
![4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5301436.png)
![4-benzyl-1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperidine](/img/structure/B5301448.png)
![6-methyl-2-({[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}amino)nicotinonitrile](/img/structure/B5301457.png)
![[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]acetonitrile](/img/structure/B5301464.png)
![N-[2-(2-methoxyphenyl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5301474.png)
![2,6-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5301493.png)
![1-{4-[(2-methyl-2-propen-1-yl)oxy]benzoyl}-4-(2-pyridinyl)piperazine](/img/structure/B5301501.png)

![1-[(1-{[6-(2-fluorophenyl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5301520.png)


![1'-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5301536.png)